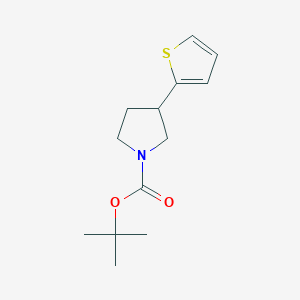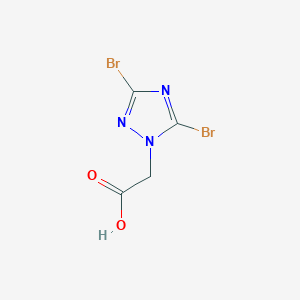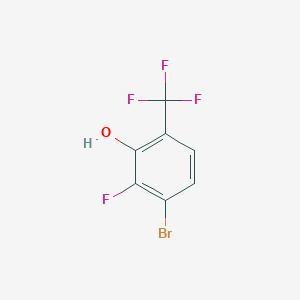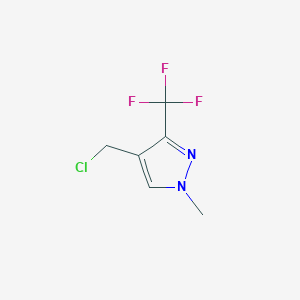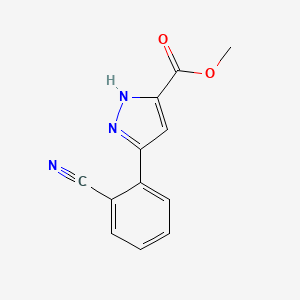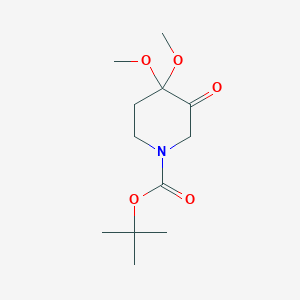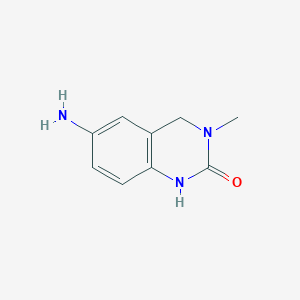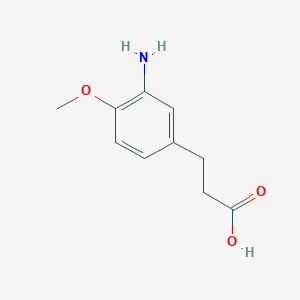
3-(3-Amino-4-methoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-Amino-4-methoxyphenyl)propanoic acid” is a chemical compound with the CAS Number 859189-60-9 . It has a molecular weight of 195.22 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The molecular formula of “3-(3-Amino-4-methoxyphenyl)propanoic acid” is C10H13NO3 . The InChI code is InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) . The Canonical SMILES string is COC1=CC=C(C=C1)C(CC(=O)O)N .
Physical And Chemical Properties Analysis
“3-(3-Amino-4-methoxyphenyl)propanoic acid” has a molecular weight of 195.21 g/mol . It has a XLogP3 value of -1.4, indicating its solubility in water and lipids . The compound is typically stored at room temperature and comes in a powder form .
Scientific Research Applications
Antioxidant, Anti-inflammatory, and Antiulcer Properties
Research has synthesized and evaluated novel compounds structurally related to 3-(3-Amino-4-methoxyphenyl)propanoic acid. These compounds have shown significant antioxidant, anti-inflammatory, and antiulcer activities, indicating their potential in therapeutic applications. Specifically, certain derivatives exhibited antioxidant action comparable to standards and showed promising efficacy against inflammation and ulceration (Subudhi & Sahoo, 2011).
Material Modification and Medical Application
Poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified with amines including 3-(4-hydroxyphenyl)propanoic acid derivatives have been developed for medical applications. These modified polymers exhibited increased swelling, enhanced thermal stability, and significant antibacterial and antifungal activities, making them suitable for various medical uses (Aly & El-Mohdy, 2015).
Corrosion Inhibition
Compounds structurally related to 3-(3-Amino-4-methoxyphenyl)propanoic acid, like 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid, have been studied for their corrosion inhibition properties. These compounds demonstrated high efficiency in preventing corrosion on mild steel surfaces, particularly in acidic environments. They primarily act as cathodic inhibitors and form protective films on the metal surface, which is critical in industrial applications (Gupta et al., 2016).
Drug Research and Chiral Catalysis
3-(3-Amino-4-methoxyphenyl)propanoic acid and its derivatives are extensively used in drug research due to their presence in various pharmaceutical intermediates. For instance, S-3-amino-3-phenylpropionic acid, a structurally related compound, is a crucial intermediate for the synthesis of S-dapoxetine, approved for treating premature ejaculation. The chiral catalysis of these compounds showcases their significance in developing enantiopure pharmaceutical compounds, highlighting their potential in drug synthesis and development (Li et al., 2013).
Biochemical and Chemical Synthesis
The biochemical and chemical properties of 3-(3-Amino-4-methoxyphenyl)propanoic acid derivatives facilitate various synthesis processes. They are employed in producing valuable organic compounds, including 3-amino enones and 1,3-diketones, which serve as precursors for a multitude of heterocyclic, carbocyclic compounds, or as ligands in metal complexes. This versatility makes them integral in the synthesis of compounds like avobenzone, commonly used in sunscreen lotions (Rao & Muthanna, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It is likely that the compound interacts with its targets to induce changes at the molecular level, similar to other bioactive aromatic compounds .
Biochemical Pathways
It is known that similar compounds can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight of 19522 suggests that it may have suitable properties for absorption and distribution in the body.
Result of Action
Similar compounds have been found to have a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(3-Amino-4-methoxyphenyl)propanoic acid. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C . Other factors, such as pH and the presence of other substances, may also influence its action and efficacy.
properties
IUPAC Name |
3-(3-amino-4-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,3,5,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNCQCURLYEOQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


